molecular formula C21H25NO B4992269 1-Methyl-2,6-diphenyl-3-propylpiperidin-4-one

1-Methyl-2,6-diphenyl-3-propylpiperidin-4-one

Cat. No.: B4992269
M. Wt: 307.4 g/mol
InChI Key: XZBGVWXVDNDYBH-UHFFFAOYSA-N
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Description

1-Methyl-2,6-diphenyl-3-propylpiperidin-4-one is a synthetic organic compound belonging to the piperidine class Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,6-diphenyl-3-propylpiperidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,6-diphenylpiperidin-4-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,6-diphenyl-3-propylpiperidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2,6-diphenyl-3-propylpiperidin-4-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-2,6-diphenyl-3-propylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating the release and uptake of neurotransmitters. Additionally, its structural features allow it to interact with enzymes and proteins involved in various biological processes, leading to its observed pharmacological effects .

Comparison with Similar Compounds

  • 3-Methyl-2,6-diphenylpiperidin-4-one
  • 1-Methyl-3-propylpiperidin-4-one
  • 2,6-Diphenylpiperidin-4-one

Comparison: 1-Methyl-2,6-diphenyl-3-propylpiperidin-4-one is unique due to the presence of both methyl and propyl groups on the piperidine ring, which may enhance its biological activity and selectivity compared to other similar compounds. The combination of these substituents can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development .

Properties

IUPAC Name

1-methyl-2,6-diphenyl-3-propylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-3-10-18-20(23)15-19(16-11-6-4-7-12-16)22(2)21(18)17-13-8-5-9-14-17/h4-9,11-14,18-19,21H,3,10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBGVWXVDNDYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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